molecular formula C4H9NaO2S B7942681 sodium;butane-1-sulfinate

sodium;butane-1-sulfinate

Cat. No.: B7942681
M. Wt: 144.17 g/mol
InChI Key: VTAJDQFLLQYMCM-UHFFFAOYSA-M
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Description

Sodium butane-1-sulfinate (C₄H₉SO₂Na) is an organosulfur compound featuring a sulfinate group (SO₂⁻) bonded to a butyl chain and a sodium counterion. For instance, in pharmaceutical and materials science research, sodium butane-1-sulfinate derivatives are used as intermediates in oxidation reactions to produce sulfonates or disulfides .

Properties

IUPAC Name

sodium;butane-1-sulfinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O2S.Na/c1-2-3-4-7(5)6;/h2-4H2,1H3,(H,5,6);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTAJDQFLLQYMCM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCS(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

THF and Iodine Chloride

  • Procedure :

    • THF reacts with iodine chloride (ICl) at -10°C to form an iodinated intermediate.

    • Sodium sulfite and n-butanol are added, followed by reflux at 110°C for 12 hours.

  • Yield : 61%.

  • Challenges : Strict temperature control is required to prevent over-halogenation.

THF and Zinc-Acetyl Chloride System

  • Procedure :

    • THF is treated with acetyl chloride in the presence of zinc powder, yielding chlorobutyl acetate.

    • Hydrolysis with sodium sulfite and subsequent alkylation with bromo-n-butane produce sodium butane-1-sulfinate.

  • Yield : 85%.

  • Advantages : Higher yield due to milder reaction conditions and reduced side reactions.

Comparative Analysis of Preparation Methods

MethodStarting MaterialsKey ReagentsYieldAdvantagesLimitations
Nucleophilic Substitution1-ChlorobutaneNa₂SO₃, Cu65.2%Simple setup, low costModerate yield, long reaction time
Sultone Ring-Opening1,4-Butane sultoneNaOH96.5%High purity, scalableMulti-step sultone synthesis required
THF HalogenationTHF, ICl/Zn-AcClNa₂SO₃, n-butanol61–85%Functional group versatilityComplex optimization needed

Optimization Strategies and Industrial Considerations

Catalytic Enhancements

  • Copper Nanoparticles : Substituting bulk copper with Cu nanoparticles in Method 1 increases surface area, potentially improving yield.

  • Phase-Transfer Catalysts : Adding tetrabutylammonium bromide in Method 2 accelerates sultone hydrolysis, reducing reaction time.

Solvent Systems

  • Ethanol-Water vs. Toluene : Ethanol-water mixtures in Method 1 enhance solubility but may require anti-solvent precipitation. Toluene in sultone synthesis (Method 2) improves dehydration efficiency .

Chemical Reactions Analysis

Alkylation Reactions

Sodium butane-1-sulfinate undergoes alkylation with alkyl halides (R–X) to form sulfones or sulfinates. For example:

  • Reaction with alkyl iodides (R–I) in the presence of LiHMDS (lithium hexamethyldisilazide) yields α,α-difluorinated sulfones. Subsequent cleavage with ethyl mercaptan (EtSH) produces alkyl sulfinates .

  • A representative transformation involves Hu’s sulfone (4 ) reacting with alkyl iodides to generate intermediate sulfones (5 ), which are cleaved to sodium sulfinates under oxidative conditions (H₂O₂) .

Key Conditions :

ReagentSolventTemperatureYield (%)
LiHMDS, R–ITHF−78 °C50–75
EtSH, H₂O₂EtOH/H₂OReflux60–85

Oxidation to Sulfonates

Sodium sulfinates are oxidized to sulfonates via iodane-mediated pathways. In the presence of DMP (dess–Martin periodinane) or DIB (diacetoxyiodobenzene), sulfinates form reactive sulfonium intermediates (3 ), which are trapped by alcohols to yield sulfonates .

Mechanism :

  • Iodane activation of the sulfinate sulfur lone pair.

  • Elimination to form sulfonium ion (3 ).

  • Nucleophilic attack by alcohol (R–OH) to produce sulfonate (4 ) .

This method is incompatible with phenols but effective for aliphatic alcohols .

Sulfonamide Formation

Sodium sulfinates react with amines or nitroarenes to synthesize sulfonamides, a class of compounds with pharmaceutical relevance:

  • FeCl₂-catalyzed coupling : Sodium butane-1-sulfinate reacts with nitroarenes in the presence of FeCl₂ and NaHSO₃, forming N-arylsulfonamides via direct N–S bond coupling .

  • Microwave-assisted synthesis : Direct reaction with amines under microwave irradiation yields sulfonamides efficiently .

Example Reaction :

R–NO2+NaSO2C4H9FeCl2,NaHSO3R–NHSO2C4H9+byproducts\text{R–NO}_2 + \text{NaSO}_2\text{C}_4\text{H}_9 \xrightarrow{\text{FeCl}_2, \text{NaHSO}_3} \text{R–NHSO}_2\text{C}_4\text{H}_9 + \text{byproducts}

Yields : 65–92% depending on substituents .

Electrophilic Aromatic Substitution

In Friedel–Crafts-type sulfination, sodium sulfinates react with arenes and DABSO (dabco·SO₂ complex) under AlCl₃ catalysis. Electron-rich arenes (e.g., toluene, thiophene) yield aryl sulfinates, while nitrobenzene fails to react .

Reaction Scope :

AreneProductYield (%)
TolueneTosyl sulfinate85
ThiopheneThienyl sulfinate68

Other Reactions

  • Thiosulfonate Synthesis : Reaction with disulfides (R–S–S–R) forms thiosulfonates (R–SO₂–S–R) .

  • Sulfide Formation : Coupling with aryl halides via Cu catalysis produces sulfides (R–S–R) .

Scientific Research Applications

Synthetic Chemistry Applications

Sodium butane-1-sulfinate serves as a versatile reagent in organic synthesis. It is particularly valuable for:

  • Sulfonylation Reactions : Sodium sulfinates are used as sulfonylating agents to introduce sulfonyl groups into organic molecules. This is crucial for the synthesis of various organosulfur compounds, including thiosulfonates, sulfonamides, sulfides, and sulfones .
  • Radical Reactions : The compound can generate sulfonyl radicals under specific conditions, facilitating radical-based transformations. This includes the development of novel methodologies such as S-centered sulfonyl radical-triggered ring-closing reactions and multicomponent reactions .
  • Electrochemical Transformations : Recent advancements have highlighted the electrochemical applications of sodium sulfinates, which can be utilized for carbon-sulfur bond formation under mild conditions .

Pharmaceutical Applications

The pharmaceutical industry benefits significantly from sodium butane-1-sulfinate due to its role in drug development:

  • Antiradiation Drugs : Certain derivatives of sodium butane-1-sulfinate have shown promise as antiradiation agents with low toxicity profiles. For instance, disulfide-derived sodium sulfinates have been explored for their biological activities, indicating potential therapeutic uses .
  • Synthesis of Bioactive Compounds : Sodium butane-1-sulfinate is employed in synthesizing bioactive compounds that can serve as intermediates in pharmaceutical formulations. Its ability to participate in diverse chemical reactions allows for the creation of complex molecular frameworks necessary for drug efficacy .

Material Science Applications

In material science, sodium butane-1-sulfinate plays a role in:

  • Polymer Chemistry : It is used to synthesize zwitterionic polymers such as polysulfobutylbetaine (SBB) through radical polymerization techniques. These polymers exhibit unique properties in aqueous solutions, making them suitable for applications in drug delivery systems and biocompatible materials .
  • Ion Pair Chromatography : Sodium butane-1-sulfinate is utilized as a mobile phase component in ion pair chromatography. It aids in the separation of various selenium compounds, demonstrating its utility in analytical chemistry .

Case Study 1: Synthesis of Sulfonyl Radicals

A study demonstrated the generation of sulfonyl radicals from sodium butane-1-sulfinate under photolytic conditions. This method allowed for the efficient synthesis of various sulfones with high yields, showcasing the compound's effectiveness as a radical precursor .

Case Study 2: Antiradiation Properties

Research involving disulfide-derived sodium sulfinates revealed their potential as antiradiation drugs. The study highlighted their low toxicity and effective biological activity at low doses, paving the way for further investigations into their medicinal applications .

Data Tables

Application AreaSpecific UseKey Findings
Synthetic ChemistrySulfonylation ReactionsEffective sulfonylating agent
PharmaceuticalsAntiradiation DrugsLow toxicity; promising biological activity
Material SciencePolymer ChemistrySynthesis of zwitterionic polymers
Analytical ChemistryIon Pair ChromatographyEffective separation of selenium compounds

Mechanism of Action

The mechanism of action of “sodium;butane-1-sulfinate” involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound binds to specific proteins or enzymes, altering their activity.

    Pathways: It may influence various biochemical pathways, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Sodium Propane-1-Sulfinate (C₃H₇SO₂Na)

  • Structural Difference : Shorter alkyl chain (propane vs. butane).
  • Molecular Formula : C₃H₇NaO₂S (vs. C₄H₉NaO₂S for butane-1-sulfinate).
  • CAS RN : 39165-62-3 .
  • Applications : Similar utility in sulfur-containing organic syntheses but with altered reactivity due to reduced steric hindrance and chain length .

Sodium But-3-ene-1-sulfinate (C₄H₇SO₂Na)

  • Structural Difference : Unsaturated butene chain (double bond at position 3).
  • Molecular Formula : C₄H₇NaO₂S.
  • CAS RN : CID 12169126 .

Sodium 2-Methylprop-2-ene-1-sulfonate (C₄H₇NaO₃S)

  • Functional Group Difference : Sulfonate (SO₃⁻) instead of sulfinate (SO₂⁻).
  • CAS RN : 1561-92-8 .
  • Properties : Higher oxidation state of sulfur in sulfonates confers greater thermal stability (e.g., mp ~300°C for related sulfonates ).

Comparison with Sulfonate Analogues

Sodium 1-Butanesulfonate (C₄H₉SO₃Na)

  • Molecular Formula : C₄H₉NaO₃S.
  • CAS RN : 2386-54-1 .
  • Physical Properties : Melting point ~300°C; higher polarity due to the sulfonate group .
  • Applications : Widely used as a surfactant or ion-pairing agent in chromatography, contrasting with sulfinates’ role in redox reactions .

Sodium 1-Hexanesulfonate (C₆H₁₃NaO₃S)

  • Chain Length : Longer hexyl chain.
  • CAS RN : 2832-45-3 .
  • Impact of Chain Length : Increased hydrophobicity compared to butane-1-sulfinate, influencing micelle formation in aqueous solutions .

Functionalized Derivatives and Complexes

Sodium 4,4'-Oxybis(butane-1-sulfonate) (C₈H₁₆Na₂O₇S₂)

  • Structural Feature : Ether-linked bis-sulfonate.
  • CAS RN : 183278-30-0 .
  • Applications: Enhanced chelating capacity for metal ions due to dual sulfonate groups, unlike monomeric sulfinates .

Sodium Butane-1,4-disulfinate (C₄H₈Na₂O₆S₂)

  • Structural Feature : Two sulfinate groups at terminal positions.
  • Synthesis : Derived from oxidation of disulfide precursors, as shown in .
  • Reactivity : Prone to overoxidation to sulfonates under prolonged reaction conditions .

Data Table: Comparative Overview

Compound Molecular Formula CAS RN Key Functional Group Melting Point (°C) Applications
Sodium Butane-1-sulfinate C₄H₉NaO₂S Not provided Sulfinate (SO₂⁻) Not available Redox intermediates, pharmaceuticals
Sodium Propane-1-sulfinate C₃H₇NaO₂S 39165-62-3 Sulfinate Not available Organic synthesis
Sodium 1-Butanesulfonate C₄H₉NaO₃S 2386-54-1 Sulfonate (SO₃⁻) ~300 Surfactants, ion-pairing agents
Sodium But-3-ene-1-sulfinate C₄H₇NaO₂S 12169126 Sulfinate, alkene Not available Conjugation reactions
Sodium 4,4'-Oxybis(butane-1-sulfonate) C₈H₁₆Na₂O₇S₂ 183278-30-0 Bis-sulfonate Not available Metal chelation

Key Research Findings

  • Oxidation Dynamics : Sodium butane-1-sulfinate derivatives (e.g., RBF1 in ) oxidize rapidly to sulfonates (e.g., RBF4) within 15 minutes using H₂O₂, but degrade to overoxidized species (e.g., butane-1,4-disulfinate) after 48 hours .
  • Structural Impact on Reactivity : Alkyl chain length and substituents (e.g., double bonds in but-3-ene derivatives) significantly alter solubility, thermal stability, and reaction pathways .

Q & A

Basic: What experimental parameters should be systematically optimized during the synthesis of sodium butane-1-sulfinate to ensure high yield and purity?

Methodological Answer:
To optimize synthesis, vary:

  • Solvent polarity (e.g., water, ethanol, THF) to assess solubility and reaction efficiency.
  • Temperature (room temperature vs. reflux) to control reaction kinetics.
  • Stoichiometry of reactants (e.g., molar ratios of butane sulfonic acid to sodium hydroxide).
  • Reaction time to minimize side products.

Characterization: Use ¹H/¹³C NMR to confirm structural integrity, HPLC for purity (>98%), and ion chromatography to quantify residual sodium ions. Document procedures comprehensively to ensure reproducibility .

Basic: How should researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for sodium butane-1-sulfinate?

Methodological Answer:

  • Cross-validation: Compare data with theoretical predictions (DFT calculations) and literature values for analogous sulfinates.
  • Sample purity: Re-run HPLC to confirm absence of impurities affecting NMR signals.
  • Parameter adjustment: Vary NMR acquisition parameters (e.g., solvent, temperature) to isolate artifacts.
  • Collaborative analysis: Consult spectral databases (e.g., SciFinder) or collaborate with spectroscopy experts .

Advanced: What mechanistic insights explain the reactivity of sodium butane-1-sulfinate in transition-metal-catalyzed cross-coupling reactions?

Methodological Answer:

  • Kinetic studies: Monitor reaction progress via in situ IR or GC-MS to identify intermediates.
  • Computational modeling: Use DFT calculations to map energy barriers for sulfinate group transfer.
  • Isotopic labeling: Introduce ³⁴S isotopes to track sulfur incorporation in products.
  • Comparative analysis: Test reactivity against aryl/alkyl sulfinates to delineate electronic effects .

Advanced: How can researchers design stability studies to predict the shelf-life of sodium butane-1-sulfinate under varying storage conditions?

Methodological Answer:

  • Accelerated stability testing: Expose samples to elevated temperatures (40–60°C), humidity (75% RH), and UV light to simulate long-term degradation.
  • Analytical endpoints: Quantify degradation via LC-MS for byproduct identification and titration for active sulfinate content.
  • Kinetic modeling: Apply Arrhenius equations to extrapolate degradation rates to ambient conditions.
  • Packaging variables: Test inert-atmosphere storage vs. ambient air to assess oxidative stability .

Basic: What are the critical steps for validating the identity of sodium butane-1-sulfinate in a novel synthetic pathway?

Methodological Answer:

  • Multi-technique characterization: Combine FT-IR (S=O stretching ~1050 cm⁻¹), elemental analysis (C, H, S, Na), and X-ray crystallography (if single crystals are obtainable).
  • Reference standards: Compare with commercially available sulfinate salts or literature data.
  • Purity assessment: Use Karl Fischer titration for water content and ICP-OES for sodium quantification .

Advanced: How can computational chemistry guide the design of sodium butane-1-sulfinate derivatives with enhanced reactivity?

Methodological Answer:

  • Molecular docking: Screen derivatives for binding affinity with target enzymes or catalysts.
  • QSAR modeling: Correlate substituent effects (e.g., electron-withdrawing groups) with reaction rates.
  • Solvent-solute interactions: Simulate solvation effects using COSMO-RS to predict solubility/reactivity trade-offs.
  • Transition state analysis: Identify steric/electronic bottlenecks in proposed reaction mechanisms .

Basic: What statistical approaches are recommended for analyzing variability in synthetic yields of sodium butane-1-sulfinate?

Methodological Answer:

  • Design of Experiments (DoE): Apply factorial designs to identify significant variables (e.g., pH, temperature).
  • ANOVA: Test for interactions between parameters and quantify variance contributions.
  • Control charts: Monitor batch-to-batch consistency over time.
  • Error propagation analysis: Estimate uncertainty in yield calculations from measurement errors .

Advanced: What strategies mitigate batch-to-batch inconsistencies in sodium butane-1-sulfinate synthesis at scale?

Methodological Answer:

  • Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy for real-time monitoring.
  • Critical quality attributes (CQAs): Define thresholds for pH, particle size, and residual solvents.
  • Scale-down models: Use microreactors to mimic large-scale mixing and heat transfer dynamics.
  • Post-synthesis treatment: Optimize recrystallization solvents (e.g., ethanol/water mixtures) to standardize purity .

Basic: How should researchers structure a literature review to identify gaps in sulfinate chemistry relevant to sodium butane-1-sulfinate?

Methodological Answer:

  • Scoping review framework: Follow Arksey & O’Malley’s five-stage process (identify question, search, select, chart, collate) .
  • Keyword strategy: Combine terms like “sulfinate reactivity,” “sodium sulfinate synthesis,” and “butane sulfonic acid derivatives.”
  • Database filters: Limit searches to peer-reviewed journals (e.g., ACS, RSC) and exclude non-academic sources (e.g., patents, industry reports).
  • Gap analysis: Tabulate understudied areas (e.g., photostability, biocatalytic applications) .

Advanced: What interdisciplinary methods can elucidate the environmental fate of sodium butane-1-sulfinate in aqueous systems?

Methodological Answer:

  • Ecotoxicity assays: Test biodegradability via OECD 301F and toxicity using Daphnia magna bioassays.
  • Advanced oxidation processes (AOPs): Study degradation pathways under UV/H₂O₂ or ozonation.
  • Mass balance modeling: Track sulfur and sodium speciation using IC-ICP-MS .
  • Sediment interactions: Conduct batch sorption experiments to assess soil mobility .

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